(5-Bromopyridin-2-YL)[2-(tert-butyldimethylsilyloxy)ethyl]methylamine
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Overview
Description
(5-Bromopyridin-2-YL)[2-(tert-butyldimethylsilyloxy)ethyl]methylamine is a chemical compound with the molecular formula C14H25BrN2OSi and a molecular weight of 345.35 g/mol . This compound is primarily used in scientific research, particularly in the fields of organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyridin-2-YL)[2-(tert-butyldimethylsilyloxy)ethyl]methylamine typically involves the reaction of 5-bromopyridine with [2-(tert-butyldimethylsilyloxy)ethyl]methylamine under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran, at a temperature of around 0°C to room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is generally produced in small quantities for research purposes. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(5-Bromopyridin-2-YL)[2-(tert-butyldimethylsilyloxy)ethyl]methylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the nitrogen and silicon atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyridine derivatives, while oxidation and reduction reactions can modify the functional groups attached to the nitrogen and silicon atoms .
Scientific Research Applications
(5-Bromopyridin-2-YL)[2-(tert-butyldimethylsilyloxy)ethyl]methylamine is extensively used in scientific research due to its unique properties . Some of its applications include:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of new pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Material Science: It is used in the synthesis of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (5-Bromopyridin-2-YL)[2-(tert-butyldimethylsilyloxy)ethyl]methylamine involves its interaction with specific molecular targets and pathways . The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This modulation can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .
Comparison with Similar Compounds
Similar Compounds
(5-Chloropyridin-2-YL)[2-(tert-butyldimethylsilyloxy)ethyl]methylamine: Similar in structure but with a chlorine atom instead of bromine.
(5-Fluoropyridin-2-YL)[2-(tert-butyldimethylsilyloxy)ethyl]methylamine: Contains a fluorine atom instead of bromine.
Uniqueness
(5-Bromopyridin-2-YL)[2-(tert-butyldimethylsilyloxy)ethyl]methylamine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules . This uniqueness makes it a valuable compound for specific research applications where bromine’s properties are advantageous .
Properties
IUPAC Name |
5-bromo-N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-N-methylpyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25BrN2OSi/c1-14(2,3)19(5,6)18-10-9-17(4)13-8-7-12(15)11-16-13/h7-8,11H,9-10H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTIXZIWALRKBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCN(C)C1=NC=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25BrN2OSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696472 |
Source
|
Record name | 5-Bromo-N-(2-{[tert-butyl(dimethyl)silyl]oxy}ethyl)-N-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
326496-01-9 |
Source
|
Record name | 5-Bromo-N-(2-{[tert-butyl(dimethyl)silyl]oxy}ethyl)-N-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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